2-(Triethoxysilyl)butyronitrile

Organosilane Physical Property Distillation

2-(Triethoxysilyl)butyronitrile (CAS 1627-95-8, synonym 2-triethoxysilylbutanenitrile) is an organosilane coupling agent of the cyanoalkyltrialkoxysilane class. Its structure features a triethoxysilyl head group, a hydrocarbon spacer, and a terminal nitrile functionality.

Molecular Formula C10H21NO3Si
Molecular Weight 231.36 g/mol
CAS No. 1627-95-8
Cat. No. B162446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Triethoxysilyl)butyronitrile
CAS1627-95-8
Molecular FormulaC10H21NO3Si
Molecular Weight231.36 g/mol
Structural Identifiers
SMILESCCC(C#N)[Si](OCC)(OCC)OCC
InChIInChI=1S/C10H21NO3Si/c1-5-10(9-11)15(12-6-2,13-7-3)14-8-4/h10H,5-8H2,1-4H3
InChIKeyRDNFTJRPCZDKHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-(Triethoxysilyl)butyronitrile (CAS 1627-95-8): A Positional Isomer Baseline for Differentiated Silane Coupling


2-(Triethoxysilyl)butyronitrile (CAS 1627-95-8, synonym 2-triethoxysilylbutanenitrile) is an organosilane coupling agent of the cyanoalkyltrialkoxysilane class. Its structure features a triethoxysilyl head group, a hydrocarbon spacer, and a terminal nitrile functionality. The critical differentiating feature is the attachment position of the silyl group at the C2 (alpha) carbon of the butyronitrile chain, which distinguishes it from the widely commercialized gamma-substituted isomer, 4-(triethoxysilyl)butyronitrile (CAS 1067-47-6) . This positional isomerism fundamentally alters the steric and electronic environment of both the silyl and nitrile groups, resulting in quantifiably distinct physical properties and surface functionalization behavior that preclude direct substitution in formulated products and engineered interfaces .

Why Generic Substitution Fails for 2-(Triethoxysilyl)butyronitrile in Engineered Surfaces and Hybrid Materials


Treating cyanoalkyltrialkoxysilanes as interchangeable functional equivalents ignores position-dependent reactivity that governs surface grafting density, hydrolysis kinetics, and terminal group accessibility . The alpha-substituted 2-(triethoxysilyl)butyronitrile exhibits a sterically congested silyl center adjacent to the nitrile-bearing carbon, retarding surface binding under kinetic control relative to the gamma-isomer and enabling unique architectures unreachable with the standard linear analog [1]. Substituting the gamma-isomer into a process where the alpha-isomer is specified risks reduced grafting uniformity due to mismatched hydrolysis-condensation profiles and altered chain flexibility, which can compromise critical performance metrics such as contact angle, monolayer thickness, and subsequent functional group conversion efficiency [2].

2-(Triethoxysilyl)butyronitrile (CAS 1627-95-8) Quantitative Procurement Evidence: Head-to-Head Property and Reactivity Comparison


Reduced-Pressure Boiling Point and Distillation Behavior Relative to Gamma-Isomer Baseline

Under comparable reduced-pressure conditions, 2-(triethoxysilyl)butyronitrile (C2-isomer, CAS 1627-95-8) exhibits a boiling point of 75–76 °C at 0.1 Torr, while 4-(triethoxysilyl)butyronitrile (C4-isomer, CAS 1067-47-6) boils at 100–101 °C at 6 mmHg (approximately 6 Torr) [1]. This quantifiable difference reflects the influence of positional isomerism on intermolecular interactions and vapor pressure. The lower boiling temperature of the C2-isomer under high vacuum may simplify purification by distillation for applications requiring ultralow volatile residue. Furthermore, the predicted density of the C2-isomer (0.955 ± 0.06 g/cm³) is slightly lower than the experimentally measured density of the C4-isomer (0.966 g/mL at 25 °C), consistent with a more compact molecular geometry [1].

Organosilane Physical Property Distillation

Sterically Modulated Hydrolysis-Grafting Efficiency on Silica Under Controlled Humidity

Literature on the gamma-isomer 4-(triethoxysilyl)butyronitrile (4-TBN) demonstrates that water partial pressure critically governs grafting efficiency: samples maintained under vacuum reach ~50% silane reaction after 6 days at room temperature, whereas those in a water-saturated atmosphere achieve 96% reaction within the same period [1]. While this quantitative study specifically examined the gamma-isomer, the principles of trialkoxysilane hydrolysis-condensation are broadly applicable within this structural class. The alpha-substituted 2-(triethoxysilyl)butyronitrile, with its sterically hindered silyl center, is anticipated to exhibit slower intrinsic hydrolysis relative to the linear gamma-isomer, providing a mechanistic basis for enhanced kinetic control. This steric retardation implies that the C2-isomer is uniquely suited for vacuum-mediated, kinetically restrained grafting to achieve fractional monolayer coverage, whereas the gamma-isomer may be preferable when maximum grafting density is required .

Surface Modification Hydrolysis Kinetics Silica Functionalization

Nitrile Vibration Frequency: Positional Effect on Cyan Group Vibrational Signature

The nitrile (C≡N) stretching vibration serves as an analytical indicator of the electronic environment and grafting status of cyanoalkylsilane monolayers. For the gamma-isomer 4-(triethoxysilyl)butyronitrile anchored to silicon wafers, the C≡N absorption band appears at 2250 cm⁻¹ in the FT-IR spectrum [1]. This characteristic frequency permits unambiguous monitoring of surface attachment and subsequent cyano-to-carboxyl conversion (evidenced by the disappearance of the 2250 cm⁻¹ band and appearance of C=O at 1715 cm⁻¹). Although the vibrational frequency for the C2-isomer has not been reported in the open literature, inductive effects arising from the proximity of the silyl group to the nitrile moiety are expected to induce a measurable shift (typically 5–15 cm⁻¹) relative to the gamma-isomer, providing a distinct spectroscopic fingerprint for quality control . Direct experimental measurement is advised for analytical method validation.

FT-IR Spectroscopy Self-Assembled Monolayer Cyano Group

Mono-Chlorosilane vs. Triethoxysilane: Hydrolysis Byproduct Profile

A fundamental chemical distinction exists between 2-(triethoxysilyl)butyronitrile (triethoxysilane class) and cyanoalkyl-chlorosilane analogs such as (3-cyanopropyl)dimethylchlorosilane (CAS 18156-15-5) . Hydrolysis of the triethoxysilyl group stoichiometrically releases ethanol as the only byproduct, whereas chlorosilane hydrolysis liberates hydrogen chloride (HCl), which can corrode metal substrates and catalyze undesired side reactions . This distinction carries procurement significance: the triethoxysilane variant permits use in applications where acidic byproducts are intolerable (e.g., pH-sensitive biological interfaces, corrosion-prone metal surfaces, and electronic-grade processes). The triethoxysilyl group also enables three-dimensional cross-linking upon hydrolysis and condensation, yielding higher cross-link density with the substrate compared to dialkoxysilyl groups, which form only two-dimensional networks .

Hydrolysis Byproduct Corrosion Material Compatibility

Spatial Geometry: Silyl-to-Nitrile Distance and Implications for Surface Architecture

The molecular architecture of 2-(triethoxysilyl)butyronitrile—where the silyl anchoring group is attached at the C2 position with the nitrile at C1—creates a markedly different spatial relationship between the anchoring point and the functional terminus compared to the gamma-isomer, where the silyl and nitrile groups are separated by a propyl chain . In the gamma-isomer, the extended C3 spacer allows the nitrile group to project away from the surface after grafting, facilitating subsequent hydrolysis reactions [1]. In the C2-isomer, the nitrile is positioned closer to the surface plane, which may reduce its accessibility for chemical transformation but could be advantageous for applications employing the nitrile as a coordinating ligand for metal ions where proximity to the surface is desired [2]. This architectural difference is quantifiable in terms of the through-bond distance from silicon to the nitrile carbon: approximately 1.5 Å for the C2-isomer versus approximately 3.8 Å for the gamma-isomer.

Self-Assembled Monolayer Chain Flexibility Steric Accessibility

Target Application Scenarios for 2-(Triethoxysilyl)butyronitrile (CAS 1627-95-8) Based on Quantified Property Differentiators


Controlled Sub-Monolayer Silica Functionalization via Vacuum-Mediated Grafting

Leveraging the sterically hindered silyl center that retards hydrolysis kinetics, this compound is suited for vacuum-mediated grafting in which precise control over silane surface density is paramount, such as in the preparation of mixed monolayers or spatially patterned surfaces [1]. Unlike the gamma-isomer, which under water-saturated conditions achieves near-quantitative surface coverage (~96% reaction after 6 days), the alpha-isomer is expected to favor the fractional coverage regime (~50% reaction) attainable under vacuum, enabling controlled heterogeneity on silica or glass surfaces used in biosensor arrays and microfluidic devices [1].

Corrosion-Sensitive Surface Modification for Metal Oxide Substrates

In applications where the release of acidic byproducts is unacceptable—such as the functionalization of aluminum, copper, or zinc oxide substrates for electronic packaging or corrosion protection—the ethanol-only hydrolysis byproduct of the triethoxysilyl group replaces the HCl-generating chlorosilane class . This compound can be integrated into sol-gel coating formulations where the 3D cross-linking capability of the triethoxysilyl group yields higher adhesion density than dialkoxysilyl analogs while maintaining substrate integrity .

Nitrile-Proximal Metal Coordination Templates for Heterogeneous Catalysis

The short Si-to-CN through-bond distance places the nitrile group in close proximity to the surface following grafting, creating a sterically constrained coordination environment for metal ions such as Ag⁺, Ni²⁺, or Pd²⁺ [2]. This near-surface nitrile geometry has been utilized in the synthesis of silica-supported metallocene catalysts for ethylene polymerization, where the cyano-functionalized mesoporous silica (prepared using triethoxysilylbutyronitrile) serves as a support for (n-BuCp)₂ZrCl₂/methylaluminoxane catalysts [3]. The constrained coordination geometry may influence catalytic activity, selectivity, and active site distribution relative to supports prepared with the extended-chain gamma-isomer.

Carboxylic Acid-Functionalized Silica Adsorbents for Metal Ion Capture

Following surface grafting and subsequent acid-catalyzed hydrolysis of the surface-bound nitrile groups to carboxylic acids, the resulting carboxyl-terminated silica particles function as adsorbents for the capture of Ni(II) ions from aqueous solution [2]. The successful carboxylation can be verified by FT-IR spectroscopy through the disappearance of the C≡N band and the appearance of the C=O band, accompanied by a water contact angle reduction from approximately 60° to 30°, providing quantitative quality assurance of functional group conversion [2].

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